molecular formula C9H8O2 B12111312 6-prop-2-ynoxyhexa-1,4-diyn-3-ol

6-prop-2-ynoxyhexa-1,4-diyn-3-ol

Cat. No.: B12111312
M. Wt: 148.16 g/mol
InChI Key: OBBXAOHJGZZLJZ-UHFFFAOYSA-N
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Description

6-Prop-2-ynoxyhexa-1,4-diyn-3-ol is a polyunsaturated aliphatic alcohol characterized by a unique combination of triple bonds and oxygen-containing functional groups. Its structure features:

  • A hexa-1,4-diyn backbone (two triple bonds at positions 1 and 4).
  • A hydroxyl group at position 2.
  • A prop-2-ynoxy group (propargyl ether) at position 4.

Its synthesis typically involves Sonogashira coupling or alkyne hydration strategies, though specific protocols remain understudied in open literature.

Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

6-prop-2-ynoxyhexa-1,4-diyn-3-ol

InChI

InChI=1S/C9H8O2/c1-3-7-11-8-5-6-9(10)4-2/h1-2,9-10H,7-8H2

InChI Key

OBBXAOHJGZZLJZ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC#CC(C#C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Sonogashira Coupling: The most common method involves a Sonogashira coupling between a terminal alkyne (prop-2-yn-1-ol) and a phenyl halide (e.g., bromobenzene). Palladium catalysts facilitate the coupling reaction.

    Alkyne Hydroxylation: Another approach is the hydroxylation of a hexadiyne (1,4-diyn-3-ol) using strong base and hydrogen peroxide.

    Industrial Production: While not widely produced industrially, research labs synthesize it for scientific investigations.

Chemical Reactions Analysis

Reactions::

    Oxidation: 6-prop-2-ynoxyhexa-1,4-diyn-3-ol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction yields the corresponding alkene or saturated alcohol.

    Substitution: Halogenation or other substitution reactions occur at the phenyl group.

Common Reagents::

    Oxidation: KMnO₄, PCC (pyridinium chlorochromate)

    Reduction: LiAlH₄, NaBH₄

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives
  • Reduction: Alkene or saturated alcohol derivatives

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Research on its pharmacological properties, including potential anticancer effects.

    Industry: Limited industrial applications due to its specialized nature.

Mechanism of Action

    Targets: Interacts with cellular proteins or enzymes.

    Pathways: May modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Electronic Effects and Stability

  • Triple Bond Density: Compounds like 6-phenylhexa-1,3,5-triyn-1-ol (three triple bonds) exhibit higher rigidity and electron-deficient backbones compared to 6-prop-2-ynoxyhexa-1,4-diyn-3-ol (two triple bonds). This increases their susceptibility to nucleophilic attacks but reduces thermal stability .
  • Aromatic vs. Aliphatic Substituents: Phenyl-substituted analogs (e.g., 6-phenylhexa-1-en-3,5-diyn-1-ol) demonstrate enhanced UV absorption due to conjugation with the aromatic ring, whereas the propargyl ether group in 6-prop-2-ynoxyhexa-1,4-diyn-3-ol introduces steric hindrance and polarizability .

Solubility and Hydrogen Bonding

  • The diol 7-phenyl-hepta-4,6-diyn-1,2-diol has significantly higher water solubility than 6-prop-2-ynoxyhexa-1,4-diyn-3-ol due to the presence of two hydroxyl groups.
  • The propargyl ether group in the target compound enhances solubility in non-polar solvents (e.g., THF, ethers) compared to phenyl-substituted analogs .

Reactivity Trends

  • Acetylation : The acetate derivative 6-phenylhex-1-en-3,5-diyn-1-yl acetate shows reduced reactivity toward electrophiles compared to hydroxyl-bearing analogs, as the ester group deactivates the triple bonds.
  • Oxidation: The hydroxyl group in 6-prop-2-ynoxyhexa-1,4-diyn-3-ol is more prone to oxidation than in 7-phenyl-hepta-4,6-diyne-2-ol, where steric shielding from the phenyl group slows reaction kinetics .

Research Implications and Limitations

While structural analogs provide insights into the behavior of 6-prop-2-ynoxyhexa-1,4-diyn-3-ol, direct experimental data on its physicochemical properties (e.g., melting point, catalytic activity) remain sparse. Current comparisons rely heavily on computational predictions and extrapolations from related systems . Further studies should prioritize synthetic optimization and spectroscopic characterization to validate these hypotheses.

Biological Activity

6-Prop-2-ynoxyhexa-1,4-diyn-3-ol is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that includes multiple alkyne functionalities, which may contribute to its reactivity and biological interactions. This article reviews the biological activity of 6-prop-2-ynoxyhexa-1,4-diyn-3-ol, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structural formula of 6-prop-2-ynoxyhexa-1,4-diyn-3-ol can be represented as follows:

C12H14O2\text{C}_{12}\text{H}_{14}\text{O}_2

This structure features a hexadiyne backbone with a propynyl ether substituent, which may influence its interaction with biological systems.

Antimicrobial Properties

Research indicates that 6-prop-2-ynoxyhexa-1,4-diyn-3-ol exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting it could be a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has shown promise in targeting breast cancer cell lines by inhibiting cell proliferation and promoting cell cycle arrest at the G1 phase .

The biological activity of 6-prop-2-ynoxyhexa-1,4-diyn-3-ol may be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis in cancer cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
  • Modulation of Signaling Pathways : The compound appears to affect various signaling pathways associated with inflammation and cancer progression.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated effectiveness against multiple bacterial strains with minimal inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 2Anticancer ActivityInduced apoptosis in breast cancer cell lines with a significant reduction in viability observed at concentrations above 10 µM.
Study 3Mechanistic InsightsShowed increased ROS levels and activation of caspase pathways leading to cell death in treated cancer cells.

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